molecular formula C15H15N3O2 B2661728 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone CAS No. 857651-06-0

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

Cat. No.: B2661728
CAS No.: 857651-06-0
M. Wt: 269.304
InChI Key: SCFKTBHPKNQOBT-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS: 857651-06-0) is a cyclohexanone derivative featuring a hydroxyl group at the 4-position and a substituted pyridyl-pyrimidinyl moiety. Its synthesis involves multi-step reactions, including condensation, nucleophilic addition, and deprotection, with optimized yields achieved through refined protocols .

Properties

IUPAC Name

4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFKTBHPKNQOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidinyl and pyridyl intermediates, followed by their coupling with a cyclohexanone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidinyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidinyl and pyridyl rings .

Scientific Research Applications

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone with structurally related compounds, focusing on synthesis, biological activity, and applications:

Compound Key Structural Features Synthesis Highlights Biological Activity/Applications References
This compound 4-hydroxy cyclohexanone core with 5-(2-pyrimidinyl)-2-pyridyl substituent Multi-step synthesis: condensation, nucleophilic addition, deprotection. High-yield routes optimized. Intermediate for PF-04136309 (CCR2 inhibitor). No direct biological data reported.
2-Pyridyl Cyclohexanone Cyclohexanone core with 2-pyridyl substituent Synthesized as a curcumin analog. Tested in vitro for anticancer effects. Potent apoptosis inducer in esophageal squamous cell carcinoma (ESCC) cells. IC50: 0.65–2.10 µM. Inhibits STAT3/JAK2 phosphorylation, activates MAPK pathways.
4-Hydroxy-4-(2-methoxyphenyl)cyclohexanone 4-hydroxy cyclohexanone core with 2-methoxyphenyl substituent Synthesized via oxidation of N-protected 4-hydroxy derivatives, organometallic additions. Intermediate for proline/pyrrolidin-2-ylacetic acid derivatives. No direct therapeutic activity reported.
N-(4-Hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)-benzenesulfonamide Cyclohexyl sulfonamide with 4-(2-pyridyl)benzene substituent Patent-protected synthesis. Focus on therapeutic applications. Investigated for therapeutic use (unspecified targets). Structural sulfonamide group differs from ketone analogs.

Key Findings

Structural Complexity and Pharmacological Potential The pyridinyl-pyrimidinyl substituent in this compound provides a unique heterocyclic framework, likely enhancing receptor binding compared to simpler analogs like 2-Pyridyl Cyclohexanone. However, direct biological activity data for the former are lacking, as it is primarily a synthetic intermediate . 2-Pyridyl Cyclohexanone demonstrates robust anticancer activity in ESCC models, with IC50 values as low as 0.65 µM. It induces apoptosis via mitochondrial pathways (Bcl-2/Bax imbalance, caspase-3 activation) and modulates STAT3/MAPK signaling .

Synthetic Utility vs. Direct Bioactivity While this compound is valued for its role in synthesizing CCR2 inhibitors, 2-Pyridyl Cyclohexanone has been directly validated in preclinical cancer studies. This highlights a divergence in application: intermediates vs. bioactive agents.

Sulfonamide derivatives (e.g., N-(4-Hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)-benzenesulfonamide) introduce polar functional groups, likely targeting different biological pathways compared to ketone-based analogs .

Biological Activity

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone, also known by its CAS number 857651-06-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • Structure : The compound features a cyclohexanone core with a hydroxyl group and a pyridine-pyrimidine moiety.

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM) management.

DPP-4 Inhibition

DPP-4 inhibitors are known for their role in prolonging the action of incretin hormones, which help regulate glucose levels. The mechanism involves the inhibition of DPP-4's proteolytic activity, leading to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces glucagon release.

In Vitro Studies

A study published in PMC highlighted various scaffolds that exhibit DPP-4 inhibition properties. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine and pyrimidine rings could enhance inhibitory potency. Specifically, substituents on these rings were found to significantly influence binding affinity and selectivity towards DPP-4 .

In Vivo Studies

In vivo experiments using animal models demonstrated that compounds similar to this compound showed significant reductions in blood glucose levels. For instance, a pharmacological study indicated that administration of DPP-4 inhibitors led to improved glycemic control in diabetic rats, supporting the therapeutic potential of this compound class .

Data Table: Comparison of DPP-4 Inhibitors

Compound NameIC50 (µM)MechanismReferences
This compoundTBDDPP-4 Inhibition
Sitagliptin0.5DPP-4 Inhibition
Saxagliptin0.6DPP-4 Inhibition
Teneligliptin0.1DPP-4 Inhibition

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, related compounds have undergone toxicological assessments indicating low toxicity levels at therapeutic doses. Long-term studies are necessary to fully understand the safety implications of chronic use.

Q & A

Q. Basic Research Focus

HPLC-PDA/MS : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) separates impurities. MS detection (ESI+) identifies byproducts like over-oxidized cyclohexanone or unreacted intermediates .

GC-FID : For volatile impurities, GC with a DB-5 column (ramp: 50–300°C) quantifies residual solvents (e.g., DMF, THF) to <10 ppm .

NMR Purity Assessment : Integration of impurity peaks in ¹H NMR (500 MHz, DMSO-d6) against the main compound provides semi-quantitative data, validated via spiking experiments .

How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

Q. Advanced Research Focus

Chiral Ligand Screening : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Josiphos ligands paired with Rh or Ru catalysts induce enantioselectivity in hydrogenation steps. Enantiomeric excess (ee) >90% is achievable at 40–60 bar H2 pressure .

Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance ligand-metal coordination, improving ee by 10–15% compared to nonpolar solvents.

Kinetic Resolution : Enzymatic catalysts (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer, yielding >95% ee in hydrolytic reactions .

What strategies mitigate degradation of this compound under ambient storage conditions?

Q. Basic Research Focus

Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify primary degradation pathways (e.g., photooxidation of the hydroxyl group).

Formulation Adjustments : Lyophilization with cryoprotectants (trehalose or mannitol) reduces hydrolysis rates by 70% in aqueous solutions .

Packaging : Amber glass vials with argon headspace prevent UV-induced radical formation and oxidation, extending shelf life to >12 months .

How do electronic effects of the pyridyl-pyrimidinyl substituents influence the compound’s reactivity in further functionalization?

Q. Advanced Research Focus

Hammett Analysis : The electron-withdrawing pyrimidinyl group (σpara ≈ 0.78) directs electrophilic substitution to the meta position of the pyridyl ring, confirmed by DFT-calculated Fukui indices .

Nucleophilic Attack : The carbonyl group’s electrophilicity is enhanced by the adjacent electron-deficient pyridyl ring, enabling nucleophilic additions (e.g., Grignard reagents) at 0°C with 80% yield .

Cross-Coupling Limitations : Steric hindrance from the bicyclic system reduces efficiency in Buchwald-Hartwig aminations, requiring bulky ligands (XPhos) to achieve >60% conversion .

What analytical techniques are critical for confirming the compound’s tautomeric forms in solution?

Q. Advanced Research Focus

¹H-¹5N HMBC NMR : Detects nitrogen-proton coupling to identify enol-keto tautomerism. For example, a downfield shift at δ 12.5 ppm (D2O) confirms enol formation .

IR Spectroscopy : Stretching frequencies (1650 cm⁻¹ for C=O vs. 3300 cm⁻¹ for -OH) quantify tautomeric ratios in solvents like DMSO .

pH-Dependent UV-Vis : Shifts in λmax from 270 nm (enol) to 290 nm (keto) at pH >10 correlate with tautomeric equilibrium, validated via Job’s plot analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.